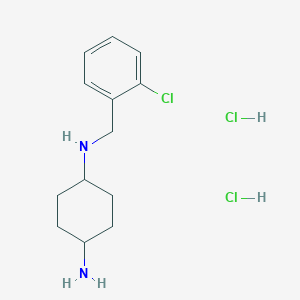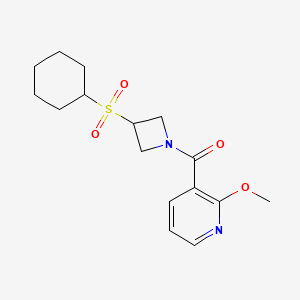
3-(3-Methoxypropyl)-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-Methoxypropyl)-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one, also known as MRS2578, is a selective antagonist of the P2Y6 receptor. This compound has gained significant attention in recent years due to its potential therapeutic applications in various diseases.
Scientific Research Applications
Chemical Synthesis and Drug Development
One area of application involves its potential role in the synthesis of complex molecules with pharmacological activities. For example, studies have explored the synthesis of compounds with potential anticonvulsant, antimicrobial, and antiprotozoal activities through the manipulation of similar sulfanylideneimidazolidin-4-one structures (El-Gaby et al., 2009), (Pérez‐Villanueva et al., 2013). These studies indicate the versatility of sulfanylideneimidazolidin-4-ones as scaffolds for generating biologically active molecules.
Antimicrobial and Antifungal Applications
The compound and its derivatives have been evaluated for their antimicrobial and antifungal properties, indicating their potential use in addressing various infectious diseases. Research has demonstrated the synthesis of novel derivatives showing significant activity against a range of bacterial and fungal pathogens, highlighting the chemical's utility in developing new antimicrobial agents (Patil et al., 2010), (Morzherin et al., 2011).
Pharmacological Evaluations
Further, the compound's structural analogs have been involved in pharmacological evaluations, particularly in the context of enzyme inhibition and receptor antagonism. This highlights its potential contribution to the design of drugs targeting specific physiological pathways, offering insights into drug design and development strategies (Kohl et al., 1992), (Siddiqui et al., 2010).
Organic Chemistry and Catalysis
In organic chemistry, the compound has been utilized in reactions serving as precursors or intermediates for the synthesis of more complex structures, demonstrating its role in facilitating diverse chemical transformations. These applications underscore the chemical's significance in organic synthesis, providing pathways to a variety of functionalized molecules (Goetzfried et al., 2020), (Tavman et al., 2009).
properties
IUPAC Name |
3-(3-methoxypropyl)-5-propan-2-yl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2S/c1-7(2)8-9(13)12(10(15)11-8)5-4-6-14-3/h7-8H,4-6H2,1-3H3,(H,11,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNFGJTXVWSSTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N(C(=S)N1)CCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)acrylamide](/img/structure/B2765361.png)

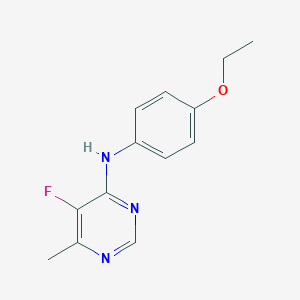
![N-(2-chlorophenyl)-2-[4-(2-ethoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2765366.png)
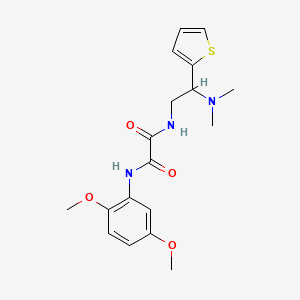
![N-cyclohexyl-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2765369.png)
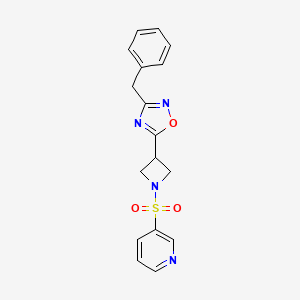

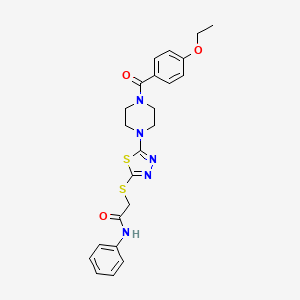
![4-cyano-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2765374.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-9H-xanthene-9-carboxamide](/img/structure/B2765376.png)
